molecular formula C8H4BrN3O3 B3021687 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde CAS No. 885519-47-1

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde

Cat. No.: B3021687
CAS No.: 885519-47-1
M. Wt: 270.04 g/mol
InChI Key: MEBOPKMSYVDVSQ-UHFFFAOYSA-N
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Description

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde (CAS: 885519-47-1) is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This multifunctional indazole derivative is designed for research applications only and is not intended for diagnostic or therapeutic use. Indazole cores are prized in drug discovery as bioisosteres for indoles, capable of promoting strong hydrogen bonding within protein hydrophobic pockets . The aldehyde functional group at the 3-position offers a versatile handle for further synthetic elaboration, enabling access to a diverse array of derivatives through reactions such as condensations, cyclizations, and reductions . Researchers utilize this compound as a key intermediate in the development of kinase inhibitors, targeting tyrosine and threonine kinases . The bromo and nitro substituents on the aromatic ring facilitate further functionalization via metal-catalyzed cross-coupling reactions and reductions, allowing for precise structural modifications. The molecular formula is C 8 H 4 BrN 3 O 3 and the molecular weight is 270.04 g/mol . Store this compound sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-nitro-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O3/c9-4-1-5-8(6(3-13)11-10-5)7(2-4)12(14)15/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBOPKMSYVDVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646310
Record name 6-Bromo-4-nitro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-61-6
Record name 6-Bromo-4-nitro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromo 4 Nitro 1h Indazole 3 Carbaldehyde

Strategies for Constructing the 6-Bromo-4-nitro-1H-indazole Core

The formation of the bicyclic indazole system with the desired bromine and nitro substituents at the C6 and C4 positions, respectively, is the primary challenge in the synthesis of the target molecule. Several strategies can be envisaged, primarily involving the sequential introduction of these functional groups onto a precursor ring system or building the indazole ring from an appropriately substituted benzene (B151609) derivative.

Nitration and Halogenation Reactions on Precursor Rings

One potential approach involves the direct functionalization of a pre-existing indazole or indole (B1671886) ring. However, the directing effects of the substituents and the inherent reactivity of the heterocyclic system must be carefully considered to achieve the desired regioselectivity.

Nitration of 1H-indazole derivatives typically occurs at the C5 or C7 positions, with the C5 position being favored under standard conditions. Direct nitration of 6-bromo-1H-indazole would likely lead to a mixture of products, with nitration at the C5 and C7 positions being the most probable outcomes. Achieving selective nitration at the C4 position would require specific directing groups or specialized reaction conditions that are not widely reported.

Similarly, the bromination of indazoles often targets the C3 position. While methods for bromination at other positions exist, achieving selective bromination at C6 on a 4-nitro-1H-indazole precursor would be challenging due to the deactivating nature of the nitro group.

A more plausible multi-step pathway could involve the nitration of a 6-bromo-indole precursor. The synthesis of 6-bromo-4-nitro-1H-indole is a known process, and this intermediate could potentially serve as a key precursor for the final product.

Reductive Cyclization Approaches to Substituted Indazoles

Reductive cyclization is a powerful method for the synthesis of the indazole ring system. This approach typically involves the cyclization of an ortho-substituted nitrobenzene (B124822) derivative. For the synthesis of 6-bromo-4-nitro-1H-indazole, a suitable starting material would be a 2,4-disubstituted-5-bromonitrobenzene.

For instance, a plausible precursor could be 2-amino-5-bromo-3-nitrobenzaldehyde or a related derivative. The reduction of the nitro group to an amino group, followed by diazotization and intramolecular cyclization, could lead to the formation of the desired indazole core. The success of this strategy hinges on the availability and synthesis of the appropriately substituted benzene precursor.

The Friedländer synthesis, which involves the reaction of a 2-aminobenzaldehyde (B1207257) with a compound containing an activated methylene (B1212753) group, is another related method. A modification of this, involving the in situ reduction of a 2-nitrobenzaldehyde (B1664092), could also be a viable route if the required substituted 2-nitrobenzaldehyde can be synthesized.

Multi-step Synthetic Pathways for the 6-Bromo-4-nitro Substructure

Considering the challenges of direct functionalization, a multi-step synthetic pathway is the most practical approach for constructing the 6-bromo-4-nitro-1H-indazole core. A logical sequence would start from a commercially available or readily synthesizable substituted benzene derivative.

One such pathway could commence with the synthesis of 4-nitro-1H-indazole. This can be achieved by the diazotization of 2-methyl-3-nitroaniline (B147196) with sodium nitrite (B80452) in acetic acid. Subsequent bromination of 4-nitro-1H-indazole would need to be regioselective for the C6 position. However, electrophilic substitution on the 4-nitro-1H-indazole ring is likely to be directed to the C7 position.

A more promising multi-step approach starts with 6-bromo-indole. This compound can be synthesized from 4-bromo-2-nitrotoluene (B1266186) via methods like the Reissert indole synthesis or the Batcho-Leimgruber procedure. The subsequent nitration of 6-bromo-indole can yield 6-bromo-4-nitro-1H-indole. This intermediate is a key stepping stone towards the final product.

Introduction of the Carbaldehyde Moiety at the C3 Position

Once the 6-bromo-4-nitro-1H-indazole core is established, the final step is the introduction of the carbaldehyde group at the C3 position. Unlike indoles, the direct Vilsmeier-Haack formylation of indazoles at the C3 position is generally ineffective. rsc.org Therefore, alternative methods are required.

Nitrosation of Indoles as a Key Reaction for 1H-Indazole-3-carbaldehydes.nih.gov

A well-established and efficient method for the synthesis of 1H-indazole-3-carbaldehydes is the nitrosation of the corresponding indole derivative. nih.gov This reaction provides a direct route to the target molecule from a 6-bromo-4-nitro-1H-indole precursor. The reaction is typically carried out using sodium nitrite in an acidic medium. nih.gov

The nitrosation of various substituted indoles, including electron-rich and electron-deficient systems, has been shown to proceed in good yields. rsc.orgnih.gov Specifically, the synthesis of 6-bromo-1H-indazole-3-carbaldehyde from 6-bromo-indole has been reported, demonstrating the viability of this method for halogenated indoles. rsc.orgnih.gov For electron-poor indoles, such as nitro-substituted derivatives, the reaction may require heating to achieve full conversion. rsc.org

Starting MaterialProductReagentsConditionsYield
6-Bromo-indole6-Bromo-1H-indazole-3-carbaldehydeNaNO₂, HCl0 °C to 50 °C78% rsc.orgnih.gov
6-Nitro-indole6-Nitro-1H-indazole-3-carbaldehydeNaNO₂, HCl0 °C to 80 °CNot specified nih.gov

The nitrosation of indoles to form 1H-indazole-3-carbaldehydes proceeds through a multi-step mechanism. nih.gov The reaction is initiated by the electrophilic attack of a nitrosonium ion (NO⁺), generated from sodium nitrite under acidic conditions, at the electron-rich C3 position of the indole ring. This leads to the formation of a 3-nitrosoindole intermediate.

This intermediate is in equilibrium with its oxime tautomer. The oxime then undergoes a rearrangement, which is facilitated by the acidic conditions. This rearrangement involves the opening of the pyrrole (B145914) ring of the indole, followed by a recyclization process involving the nitrogen atom of the nitroso group and the C2 carbon of the original indole ring. This ring-closure step forms the pyrazole (B372694) ring of the indazole system. Subsequent hydrolysis of the resulting intermediate yields the final 1H-indazole-3-carbaldehyde. nih.gov

A key challenge in this reaction is the potential for side reactions, such as the formation of dimeric species. These side reactions can be minimized by carefully controlling the reaction conditions, such as temperature and the rate of addition of the reagents. nih.gov

Optimization of Nitrosation Reaction Conditions (e.g., pH, stoichiometry, temperature)

The conversion of indoles to 1H-indazole-3-carboxaldehydes via nitrosation is a multi-step process that begins with the nitrosation at the C3 position of the indole ring. nih.gov The efficiency of this transformation is highly dependent on the reaction parameters. Key to the optimization is maintaining a slightly acidic environment. nih.govrsc.org This is typically achieved by the slow, reverse addition of an acid, such as hydrochloric acid (HCl), to a mixture of the indole and a nitrosating agent like sodium nitrite (NaNO₂). nih.gov This method helps to control the pH and minimize side reactions that can occur under more strongly acidic conditions. researchgate.net

Stoichiometry also plays a crucial role. An excess of the nitrosating agent and acid is generally employed to ensure complete conversion of the indole starting material. For instance, an optimized procedure may use 4 equivalents of NaNO₂ and 2.7 equivalents of HCl relative to the indole. rsc.org

Temperature is another critical parameter that must be adjusted based on the electronic properties of the indole substrate. The initial addition of reagents is often carried out at 0°C to control the exothermic reaction. Subsequently, the reaction temperature is raised to facilitate the conversion of intermediates to the final indazole product. This can range from room temperature for electron-rich indoles to 80°C for electron-poor substrates. nih.govrsc.org

Table 1: Optimization of Nitrosation Reaction Conditions for Indole Derivatives
ParameterConditionRationale/EffectReference
pH / AciditySlightly acidic environment (controlled by reverse addition of acid)Minimizes side reactions and promotes the desired reaction pathway. nih.govresearchgate.net
Stoichiometry (vs. Indole)NaNO₂ (4 equiv.), HCl (2.7 equiv.)Ensures complete consumption of the starting material. rsc.org
Temperature0°C (Initial Addition)Controls the initial exothermic nitrosation step. rsc.org
Room Temperature to 50°CSufficient for conversion of electron-rich and neutral indoles. nih.govrsc.org
Up to 80°CRequired for the conversion of electron-deficient indoles (e.g., nitro-indoles). nih.govrsc.org
Influence of Electron-Rich and Electron-Deficient Indoles on Nitrosation Efficiency

The electronic nature of the substituents on the indole ring significantly affects the efficiency and the required conditions for the nitrosation reaction. nih.govrsc.org The reaction proceeds effectively for a wide range of substituted indoles, from those bearing electron-donating groups to those with strongly electron-withdrawing groups. rsc.org

Electron-Rich and Electron-Neutral Indoles: Indoles with electron-donating groups (e.g., methoxy) or halogens (which are slightly deactivating) generally react under milder conditions. For substrates like 6-bromo-indole, the reaction may be stirred at room temperature for a period before being heated to 50°C to ensure complete conversion to the corresponding 6-bromo-1H-indazole-3-carboxaldehyde. nih.gov The yields for these types of indoles are typically high, often ranging from 78% to 96%. rsc.org

Electron-Deficient Indoles: Indoles bearing electron-withdrawing groups, such as a nitro group, are less nucleophilic and thus require more forcing conditions for the nitrosation to occur efficiently. nih.govrsc.org For example, the synthesis of 5-nitro-1H-indazole-3-carboxaldehyde from 5-nitro-indole necessitates heating the reaction mixture to 80°C for several hours. nih.gov Despite the harsher conditions, the reverse addition procedure allows for high-yielding conversions even for these challenging substrates. rsc.org This demonstrates the versatility of the optimized nitrosation methodology across a broad electronic spectrum of indole precursors. rsc.org

Table 2: Effect of Indole Substituents on Nitrosation Reaction Conditions and Yield
Indole SubstituentElectronic NatureTypical Reaction TemperatureReported YieldReference
UnsubstitutedNeutralRoom Temperature99% nih.gov
6-BromoElectron-withdrawing (weak)Room Temperature, then 50°C78% nih.gov
5-NitroElectron-withdrawing (strong)80°CHigh Yields Reported nih.govrsc.org
5-NHBocElectron-donatingRoom Temperature78% nih.gov

Alternative C3-Formylation Methods (e.g., metalation-driven aldehyde introduction, reduction-reoxidation sequences)

While the nitrosation of indoles is an effective route to 1H-indazole-3-carboxaldehydes, direct C3-formylation of a pre-formed indazole ring is challenging. rsc.org Unlike indoles, the direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally ineffective. rsc.org This has led to the development of alternative strategies.

One prominent alternative involves a metalation-driven introduction of the aldehyde group. This strategy typically requires protection of the N1 or N2 position of the indazole. A strong base, such as n-butyllithium (n-BuLi), can then be used to deprotonate the C3 position, creating a nucleophilic organometallic intermediate. This intermediate can then react with an electrophilic formylating agent, like N,N-dimethylformamide (DMF), to introduce the aldehyde group. Subsequent deprotection yields the desired 3-formyl indazole. A similar strategy involves a halogen-metal exchange followed by quenching with an electrophile. chim.it

Another, less common, conceptual approach could involve reduction-reoxidation sequences. This might entail the reduction of a C3-carboxylic acid or ester derivative to the corresponding alcohol, followed by a selective oxidation back to the aldehyde. However, the direct metalation approach is more commonly cited for achieving C3-formylation of the indazole core. chim.it

More recent methods have also been developed for the C3-formylation of 2H-indazoles, utilizing reagents like Selectfluor with DMSO as the formylating agent under microwave-assisted conditions. researchgate.netthieme-connect.de While this applies to the 2H-indazole isomer, it highlights ongoing research into novel C3-functionalization techniques.

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The purification of synthetic intermediates and the final 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde product is crucial for obtaining material of high purity. Standard laboratory techniques are employed, often in combination, to remove unreacted starting materials, reagents, and by-products. emu.edu.tr

Following the reaction, a typical workup procedure involves quenching the reaction mixture, often with water or ice water, followed by extraction of the product into an organic solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM). nih.govgoogle.com The organic layers are then combined, washed with water and brine to remove inorganic salts and water-soluble impurities, dried over a desiccant like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate, and concentrated under reduced pressure. nih.gov

The resulting crude product is rarely pure and requires further purification. The most common and effective method for purifying indazole derivatives is column chromatography on silica (B1680970) gel. nih.govgoogle.com A solvent system, or eluent, of appropriate polarity is chosen to separate the target compound from impurities. A common eluent system for these types of compounds is a mixture of petroleum ether and ethyl acetate. nih.gov

For solid products, recrystallization is another powerful purification technique. emu.edu.tr This involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound has high solubility at high temperature and low solubility at room or lower temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. A patent describing the synthesis of a related compound, 3-bromo-5-nitro-1H-indazole, utilizes a mixed solvent system of water and alcohol for recrystallization. google.com

Chemical Reactivity and Derivatization Strategies for 6 Bromo 4 Nitro 1h Indazole 3 Carbaldehyde

Transformations of the 3-Carbaldehyde Group

The aldehyde function at the C3 position of the indazole ring is a key handle for a wide array of chemical modifications. Its electrophilic carbon atom and adjacent acidic proton (at the C3-carbon of the aldehyde) allow for oxidation, reduction, condensation, and cyclization reactions, providing access to a multitude of 3-substituted indazole derivatives. nih.govrsc.org

Oxidation Reactions to Carboxylic Acids

The aldehyde group of indazole-3-carbaldehydes can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental conversion in organic synthesis. While specific studies detailing the oxidation of 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde are not prevalent, the formation of carboxylic acid side products has been observed in related indazole syntheses under acidic conditions. rsc.orgresearchgate.net The existence of compounds like 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid further supports that the oxidation of a formyl group to a carboxyl group on this heterocyclic system is a feasible and documented transformation. matrixscientific.comchemscene.com

Standard oxidizing agents can be employed for this purpose, with the reaction conditions chosen to avoid unwanted side reactions with the nitro group or the bromine substituent.

Table 1: Plausible Oxidation of this compound

Reactant Product Potential Reagents

Reduction Reactions to Alcohols or Alkyl Groups

The aldehyde group provides a convenient entry point to secondary alcohols and amines through reduction. rsc.org The partial reduction of the carbaldehyde yields the corresponding primary alcohol, (6-bromo-4-nitro-1H-indazol-3-yl)methanol. This can be achieved using a variety of hydride-based reducing agents.

Complete reduction of the aldehyde to an alkyl (methyl) group can also be accomplished through methods like the Wolff-Kishner or Clemmensen reduction, although care must be taken to ensure compatibility with the nitro group, which is also susceptible to reduction.

Table 2: Reduction Pathways for the 3-Carbaldehyde Group

Reaction Type Product Typical Reagents
Reduction to Alcohol (6-Bromo-4-nitro-1H-indazol-3-yl)methanol Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄), Diisobutylaluminium hydride (DIBAL-H) rsc.org

Condensation Reactions (e.g., Knoevenagel, Wittig)

The aldehyde functionality is an excellent electrophile for condensation reactions, enabling the formation of new carbon-carbon double bonds at the 3-position. These reactions are pivotal for extending the carbon framework of the indazole core. nih.govrsc.org

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base like piperidine. researchgate.net This yields α,β-unsaturated products, which are valuable intermediates for further synthesis.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), allowing for the introduction of a wide variety of substituted vinyl groups at the C3 position. nih.govrsc.org

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., oxazoles, thiazoles, benzimidazoles)

The 3-carbaldehyde group is a crucial precursor for the construction of fused heterocyclic systems, where the indazole ring is annulated with another heterocyclic ring. nih.govrsc.org These reactions typically involve a condensation step followed by an intramolecular cyclization.

Oxazole Formation: Reaction with α-amino ketones or tosylmethyl isocyanide (TosMIC) can lead to the formation of indazolyl-substituted oxazoles. ijpsonline.comorganic-chemistry.org

Thiazole (B1198619) Formation: Condensation with α-aminothiols or compounds like 2-aminothiophenol (B119425) can be used to construct a thiazole ring fused to the indazole core.

Benzimidazole (B57391) Formation: The reaction of the aldehyde with o-phenylenediamines is a common and direct method for synthesizing 2-substituted benzimidazoles, leading to structures where an indazolyl group is attached to the C2 position of the benzimidazole ring. organic-chemistry.orgnih.govsemanticscholar.org

Reactivity and Functionalization of the 6-Bromo Substituent

The bromine atom at the C6 position is another key site for functionalization, primarily through substitution reactions.

Nucleophilic Substitution Reactions of the Bromine Atom

While the bromine on an aromatic ring is generally unreactive towards nucleophiles, its position on the indazole ring, activated by the electron-withdrawing nitro group at the C4 position, makes it susceptible to nucleophilic aromatic substitution (SNAr). The nitro group helps to stabilize the negative charge of the Meisenheimer complex intermediate formed during the substitution process.

This pathway allows for the displacement of the bromide ion by a variety of nucleophiles, providing a route to diverse 6-substituted indazole derivatives. Similar reactivity has been observed in related nitro-substituted indole (B1671886) systems. nii.ac.jpclockss.org

Table 3: Potential Nucleophilic Substitution Reactions at the 6-Position

Nucleophile Type Example Nucleophile Product
O-Nucleophiles Sodium methoxide (B1231860) (NaOMe) 6-Methoxy-4-nitro-1H-indazole-3-carbaldehyde
N-Nucleophiles Piperidine, Morpholine 6-(Piperidin-1-yl)-4-nitro-1H-indazole-3-carbaldehyde
S-Nucleophiles Sodium thiophenoxide (NaSPh) 6-(Phenylthio)-4-nitro-1H-indazole-3-carbaldehyde

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The bromine atom at the C-6 position of the this compound scaffold serves as a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. Among the most powerful and widely utilized of these are the Suzuki-Miyaura and Heck reactions, which facilitate the formation of new carbon-carbon bonds. organic-chemistry.orglibretexts.org

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgrsc.org This reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids, allowing for the introduction of diverse aryl, heteroaryl, alkenyl, and even alkyl groups at the C-6 position. libretexts.orgnih.gov For bromo-indazole substrates, typical catalytic systems involve a palladium(0) or palladium(II) source, such as Pd(PPh₃)₄ or Pd(OAc)₂, often in combination with a phosphine (B1218219) ligand. rsc.orgresearchgate.net The choice of base and solvent is crucial for reaction efficiency; common bases include carbonates like Cs₂CO₃ and K₂CO₃, while solvent systems often consist of mixtures such as 1,4-dioxane/water or DMF. rsc.orgresearchgate.net Microwave irradiation has also been shown to accelerate these coupling reactions significantly. researchgate.net

The Heck reaction provides a method for the arylation of alkenes, coupling the C-6 position of the indazole with an olefin in the presence of a palladium catalyst and a base. organic-chemistry.org This transformation is highly effective for forming styrenyl-type linkages and other substituted alkenes. The reaction typically proceeds with excellent stereoselectivity, favoring the trans isomer. organic-chemistry.org For challenging substrates like bromo-heteroarenes, optimization of reaction conditions, including the catalyst, base, and solvent, is often necessary to achieve high yields and minimize side reactions such as debromination. beilstein-journals.org Mechanistic studies highlight a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by olefin insertion and β-hydride elimination. organic-chemistry.org

Table 1: Representative Conditions for Cross-Coupling Reactions on Bromo-Indazole Scaffolds
Reaction TypeCatalyst / LigandBaseSolventCoupling PartnerTemperatureReference
Suzuki-MiyauraPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂OArylboronic acids140 °C (MW) researchgate.net
Suzuki-MiyauraPdCl₂(dppf)K₂CO₃Dioxane/H₂OArylboronic acids100 °C rsc.org
HeckPd(OAc)₂ / P(o-tol)₃Et₃NDMFn-Butyl acrylate100 °C beilstein-journals.org
HeckPd-NHC ComplexK₂CO₃DioxaneStyreneReflux researchgate.net

Palladium-Mediated C-C Bond Formation at the Bromine Site

Palladium-mediated catalysis is a cornerstone of modern organic synthesis for forming C-C bonds, and the bromine site on this compound is an ideal position for such transformations. rsc.org Beyond the Suzuki-Miyaura and Heck reactions, other palladium-catalyzed couplings can be employed to further diversify the scaffold. The reactivity of the C-Br bond allows for the introduction of a wide range of carbon-based substituents, significantly expanding the chemical space accessible from this intermediate.

For instance, Sonogashira coupling can be used to install alkyne functionalities by reacting the bromo-indazole with a terminal alkyne, typically using a palladium catalyst in conjunction with a copper(I) co-catalyst. Stille coupling, which uses organostannanes as coupling partners, offers another robust method for creating C-C bonds, and it is often complementary to the Suzuki-Miyaura reaction in terms of scope and reactivity.

The efficiency of these palladium-catalyzed reactions on the indazole core can be influenced by the electronic nature of the ring. The presence of the electron-withdrawing nitro and aldehyde groups can impact the oxidative addition step of the catalytic cycle. However, the literature contains numerous examples of successful cross-coupling on electron-deficient bromo-heterocycles, indicating that with proper optimization of ligands, bases, and reaction conditions, high yields of the desired C-6 functionalized products can be achieved. nih.gov The choice of N-protection on the indazole ring can also play a role, as unprotected NH-indazoles can sometimes lead to lower yields or require different conditions compared to their N-alkylated or N-acylated counterparts. researchgate.net

Reactivity and Transformations of the 4-Nitro Group

Reduction of the Nitro Group to an Amino Group

The nitro group at the C-4 position is a key functional group that can be readily transformed into an amino group, a crucial intermediate for further derivatization. The reduction of aromatic nitro compounds is a well-established and fundamental transformation in organic chemistry. wikipedia.org A variety of methods exist, and the choice of reagent is often dictated by the desire for chemoselectivity, avoiding the reduction of other sensitive functionalities on the molecule, such as the aldehyde group.

Common and effective methods for this transformation include:

Metal-Acid Systems: A classic and reliable method involves the use of a metal, such as iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂), in the presence of an acid like hydrochloric acid (HCl). wikipedia.orgnih.gov The reduction of substituted nitro-benzo[g]indazoles to their corresponding amino analogs has been successfully achieved using iron powder in an ethanol/water mixture with HCl at reflux. nih.govresearchgate.net This method is often favored for its cost-effectiveness and high functional group tolerance.

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.org Catalytic hydrogenation is generally very clean and efficient, but conditions must be carefully controlled to prevent over-reduction of the aldehyde group to an alcohol.

Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation, which utilizes molecules like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) as the hydrogen source in the presence of a catalyst (e.g., Pd/C).

Other Reagents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (NaBH₄) in the presence of a transition metal catalyst can also be used for the reduction of nitroarenes. wikipedia.orgjsynthchem.com While NaBH₄ alone does not typically reduce nitro groups, its reactivity can be enhanced by additives. jsynthchem.com

The successful reduction yields 6-bromo-4-amino-1H-indazole-3-carbaldehyde, a versatile intermediate with two distinct points for further functionalization: the newly formed amino group and the existing bromine atom.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
Reagent SystemTypical Solvent(s)Key FeaturesReference(s)
Fe / HClEtOH / H₂OCost-effective, high functional group tolerance nih.govresearchgate.net
SnCl₂·2H₂O / HClEtOH or EtOAcMild conditions, good for sensitive substrates wikipedia.org
H₂ / Pd-CMeOH or EtOHClean reaction, high yields, requires pressure equipment wikipedia.org
Na₂S₂O₄H₂O / THFUseful for selective reductions wikipedia.org
NaBH₄ / Ni(PPh₃)₄EtOHModified borohydride system jsynthchem.com

Further Derivatization of the Amino Functionality

The generation of the 4-amino group opens up a vast array of possibilities for subsequent chemical modifications. The aromatic amine functionality is a cornerstone of medicinal chemistry, allowing for the synthesis of diverse compound libraries. Standard transformations that can be applied to 6-bromo-4-amino-1H-indazole-3-carbaldehyde include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a common strategy to introduce a variety of substituents and modulate the electronic and physical properties of the molecule.

N-Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, a privileged functional group in many pharmaceutical agents.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. These moieties can act as hydrogen bond donors and acceptors, influencing biological activity.

Diazotization Reactions: The amino group can be converted to a diazonium salt using sodium nitrite (B80452) (NaNO₂) under acidic conditions. This highly reactive intermediate can then undergo a range of transformations, such as Sandmeyer reactions, to install hydroxyl, cyano, or additional halide functionalities at the C-4 position.

These derivatization strategies, combined with the potential for cross-coupling at the C-6 bromine, allow for the systematic exploration of the structure-activity relationship of this indazole scaffold.

Regioselective N-Functionalization of the Indazole Nitrogen Atoms

N-Alkylation Reactions and Regioisomeric Control (N1 vs. N2)

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which are potential sites for functionalization, such as alkylation. The direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted regioisomers, and achieving regioselective control is a significant challenge in indazole chemistry. beilstein-journals.orgnih.gov The regiochemical outcome is governed by a delicate interplay of several factors, including the inherent stability of the indazole tautomers, steric and electronic effects of substituents on the ring, and the specific reaction conditions employed (base, solvent, and electrophile). nih.govd-nb.info

Tautomeric Equilibrium: The indazole core exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. Quantum mechanical calculations and experimental observations consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H form. beilstein-journals.orgnih.govwuxibiology.com This inherent stability often favors the formation of N1-substituted products under thermodynamic control.

Steric and Electronic Effects:

Steric hindrance: Large substituents at the C-3 or C-7 positions can sterically hinder the approach of an electrophile to the adjacent N1 or N2 atoms, thereby influencing the product ratio. wuxibiology.com

Electronic effects: The electronic nature of substituents on the indazole ring significantly impacts the nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups, such as the 4-nitro and 3-carbaldehyde groups in the target molecule, decrease the electron density of the ring system. Their specific position can differentially influence the relative nucleophilicity of the two nitrogen atoms. For example, studies on substituted indazoles have shown that electron-withdrawing groups at C-7 can lead to excellent N2 regioselectivity. nih.gov

Reaction Conditions:

Base and Solvent: The choice of base and solvent is arguably the most critical factor in controlling regioselectivity. The combination of sodium hydride (NaH) as a base in a non-polar aprotic solvent like tetrahydrofuran (B95107) (THF) is widely reported to favor N1-alkylation. nih.govresearchgate.net This is often attributed to the formation of a sodium salt where the cation may coordinate with the N2 atom and a nearby functional group, directing the alkylating agent to the N1 position. beilstein-journals.orgresearchgate.net Conversely, using a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) can often favor the formation of the N2-isomer, although this is highly substrate-dependent. beilstein-journals.org

Electrophile: The nature of the alkylating agent (e.g., alkyl halide vs. alkyl tosylate) can also influence the N1:N2 ratio.

By carefully selecting the reaction conditions, it is possible to direct the alkylation of this compound to predominantly furnish either the N1 or N2 regioisomer, providing access to distinct series of compounds for further investigation.

Table 3: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Substituted Indazoles
Indazole SubstrateElectrophileBaseSolventTemp (°C)N1:N2 RatioReference
Methyl 5-bromo-1H-indazole-3-carboxylatePentyl bromideNaHTHF0 → 50>99:1 beilstein-journals.org
Methyl 5-bromo-1H-indazole-3-carboxylatePentyl alcohol, DBAD, PPh₃-THF0 → rt1:2.9 beilstein-journals.org
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl iodideK₂CO₃DMFrt44:40 (yields) beilstein-journals.orgnih.gov
3-Carboxymethyl-1H-indazolePentyl bromideNaHTHF0 → 50>99:1 nih.gov
7-Nitro-1H-indazolePentyl bromideNaHTHF0 → 504:96 nih.gov

Note: Ratios are presented as reported in the literature, which may be product ratios or isolated yields.

Influence of Alkylating Reagents and Reaction Conditions (e.g., base, solvent)

The choice of base and solvent plays a crucial role in the regioselectivity of N-alkylation of indazoles. nih.govbeilstein-journals.orgd-nb.info Studies on various substituted indazoles have shown that reaction conditions can be optimized to favor either the N1 or N2 isomer. nih.govbeilstein-journals.org For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving N1-selective alkylation for a range of C3-substituted indazoles. nih.govbeilstein-journals.orgbeilstein-journals.org

Conversely, different conditions can promote the formation of the N2-alkylated product. For example, N-alkylation of an indazole under Mitsunobu conditions showed a strong preference for the formation of the N2 regioisomer. beilstein-journals.orgd-nb.info The solvent can also have a profound effect on the regioisomeric ratio. Solvent-dependent regioselectivity has been observed when using sodium bis(trimethylsilyl)amide (NaHMDS) in either tetrahydrofuran (THF) or dimethyl sulfoxide (B87167) (DMSO). nih.govd-nb.info

The nature of the alkylating reagent is another critical factor. While a variety of alkylating reagents, including primary alkyl halides and secondary alkyl tosylates, can be used, the structure of the electrophile can influence the outcome of the reaction. nih.govbeilstein-journals.org

Table 1: Effect of Reaction Conditions on Indazole N-Alkylation Regioselectivity

Base Solvent Alkylating Reagent Predominant Isomer Reference
Sodium Hydride (NaH) Tetrahydrofuran (THF) Alkyl Bromide N1 nih.govbeilstein-journals.org
Mitsunobu Conditions - - N2 beilstein-journals.orgd-nb.info
Sodium bis(trimethylsilyl)amide (NaHMDS) Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) - Solvent-Dependent nih.govd-nb.info
Potassium Carbonate (K2CO3) Dimethylformamide (DMF) Benzyl Bromide Mixture (N1 ≈ N2) researchgate.net
Chelation-Assisted Regioselectivity

Chelation can be a powerful tool to control regioselectivity in the N-alkylation of indazoles, particularly those bearing a substituent at the C3 or C7 position that is capable of coordinating with a metal cation. beilstein-journals.orgnih.gov For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a chelation mechanism involving the cesium cation is proposed to favor the formation of the N1-substituted product. beilstein-journals.org This chelation is thought to occur between the indazole's N2-atom, the oxygen atom of the C3-substituent, and the metal cation. researchgate.netbeilstein-journals.orgnih.gov

Density functional theory (DFT) calculations support the hypothesis that such chelation stabilizes the transition state leading to the N1-alkylated product. beilstein-journals.orgnih.gov In the absence of a chelating metal cation, other non-covalent interactions can direct the alkylation towards the N2-position. beilstein-journals.orgnih.gov This strategy has been successfully employed to achieve high regioselectivity in the synthesis of both N1- and N2-alkylated indazoles by carefully selecting the reaction conditions. beilstein-journals.orgnih.gov

Steric and Electronic Effects on Regioisomeric Distribution

The electronic and steric properties of substituents on the indazole ring significantly impact the N1/N2 regioisomeric distribution during N-alkylation. nih.govbeilstein-journals.orgbeilstein-journals.org Electron-withdrawing groups, such as the nitro group in this compound, can influence the nucleophilicity of the N1 and N2 nitrogen atoms.

Studies on a range of substituted indazoles have demonstrated that substituents at various positions (C3, C4, C5, C6, and C7) can have a profound effect on the regiochemical outcome. nih.govbeilstein-journals.org For example, indazoles with a nitro or carboxylate group at the C7 position have been shown to yield excellent N2 regioselectivity. nih.govbeilstein-journals.orgbeilstein-journals.org In contrast, certain C3 substituents can lead to high N1 selectivity. nih.govbeilstein-journals.org The steric hindrance posed by bulky substituents, particularly at positions adjacent to the nitrogen atoms (like C7), can also play a significant role in directing the alkylation. rsc.org For instance, the lack of reactivity of 7-carboxylate indazole in a particular N1-alkylation reaction was attributed to steric effects. rsc.org

Table 2: Influence of Substituent Position on N-Alkylation Regioselectivity

Substituent Position Substituent Type Observed Regioselectivity Reference
C3 -CO2Me, -t-Bu, -COMe, -CONH2 >99% N1 nih.govbeilstein-journals.org
C7 -NO2, -CO2Me ≥96% N2 nih.govbeilstein-journals.orgbeilstein-journals.org

N-Acylation and Other N-Derivatizations

N-acylation of indazoles is another important derivatization strategy. Generally, regioselective N-acylation is suggested to yield the N1-substituted regioisomer. beilstein-journals.orgd-nb.info This preference is often attributed to the thermodynamic stability of the N1-acylindazole, with the initially formed N2-acylindazole potentially isomerizing to the more stable N1 product. beilstein-journals.orgd-nb.info This thermodynamic control has been exploited to achieve regioselective access to N1-substituted indazoles. beilstein-journals.orgd-nb.info

C-H Functionalization at Other Positions of the Indazole Ring (e.g., C7)

Direct C-H functionalization of the indazole ring offers an atom-economical approach to introduce various substituents. While functionalization at the C3 position is common, selective functionalization at other positions, such as C7, can be more challenging due to the inherent reactivity of the indazole core. researchgate.netrsc.org

However, strategies have been developed to achieve site-selective C7 functionalization. The presence of a directing group, often an electron-withdrawing group at the C4 position, can facilitate the selective arylation at the C7 position. researchgate.net For instance, 4-nitro-1H-indazoles have been shown to undergo palladium-catalyzed oxidative arylation exclusively at the C7 position. researchgate.netresearchgate.net This selectivity is attributed to the steric hindrance between the C4-nitro group and an incoming group at the C3 position, thereby favoring the reaction at C7. researchgate.net

A two-step approach involving a regioselective C7-bromination of 4-substituted 1H-indazoles, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, has also been successfully employed to introduce aryl groups at the C7 position. rsc.org Computational studies can be used to predict the reactivity of the indazole ring and guide the development of selective C-H functionalization methods. rsc.org

Spectroscopic and Structural Elucidation of 6 Bromo 4 Nitro 1h Indazole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing precise information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

The key proton signals expected for 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde are:

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 10.0-10.3 ppm. researchgate.net

Indazole N-H Proton: The proton attached to the nitrogen of the indazole ring is acidic and its chemical shift is often broad and variable, depending on solvent and concentration. It typically appears far downfield, often greater than δ 10.5 ppm. researchgate.net

Aromatic Protons: The benzene (B151609) portion of the indazole ring contains two protons. The presence of three substituents (bromo, nitro, and the fused pyrazole (B372694) ring) dictates their chemical shifts. The powerful electron-withdrawing nature of the nitro group at the C4 position will strongly deshield the adjacent proton at C5. Similarly, the bromo group at C6 influences the proton at C7.

The proton at C5 is expected to be the most downfield of the aromatic protons due to the adjacent nitro group.

The proton at C7 will also be downfield, influenced by the adjacent fused ring and the bromo group.

For the analog 6-Bromo-1H-indazole-3-carbaldehyde , the reported ¹H NMR chemical shifts provide a baseline. researchgate.net The introduction of a nitro group at the C4 position in the target molecule would be expected to shift the signals for H5 and H7 further downfield.

Proton Assignment (Analog) Chemical Shift (δ ppm) researchgate.net Expected Effect of 4-Nitro Group
N-H10.49 (broad singlet)Minimal direct effect, may be influenced by solvent interactions.
3-CHO10.26 (singlet)Minor effect, as it is distant from the C4 position.
H57.49 (doublet of doublets)Significant downfield shift due to proximity to the NO₂ group.
H77.76 (doublet of doublets)Moderate downfield shift.

Data for 6-Bromo-1H-indazole-3-carbaldehyde in CDCl₃. researchgate.net

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum is typically broadband proton-decoupled, meaning each unique carbon appears as a single line.

For this compound, the key carbon signals are:

Aldehyde Carbonyl Carbon (C=O): This carbon is highly deshielded and appears significantly downfield, typically in the range of δ 185-190 ppm. researchgate.net

Aromatic and Heterocyclic Carbons: The indazole ring system contains seven carbon atoms. Their chemical shifts are influenced by the attached substituents and their position within the aromatic system.

C4 and C6: The carbons directly attached to the nitro and bromo groups (C4 and C6) will have their chemical shifts significantly influenced by these electronegative substituents.

C3: The carbon bearing the aldehyde group (C3) will be observed in the aromatic region, typically around δ 140-145 ppm. researchgate.net

C3a and C7a: The two carbons at the fusion of the rings (bridgehead carbons) have distinct chemical shifts.

The data from the analog 6-Bromo-1H-indazole-3-carbaldehyde can be used as a reference. researchgate.net The addition of the electron-withdrawing nitro group at C4 is expected to cause a downfield shift for C4, C3a, and C5, and an upfield shift for C7 and C7a due to complex resonance effects.

Carbon Assignment (Analog) Chemical Shift (δ ppm) researchgate.net Expected Effect of 4-Nitro Group
C=O187.4Minor effect.
C3143.5Moderate downfield shift.
C3a120.3Significant downfield shift.
C4127.3Significant downfield shift and signal intensity reduction.
C5123.8Moderate downfield shift.
C6120.7Minor effect.
C7111.1Moderate upfield shift.
C7a141.2Moderate upfield shift.

Data for 6-Bromo-1H-indazole-3-carbaldehyde in DMSO-d₆. researchgate.net

While 1D NMR provides fundamental data, 2D NMR techniques are essential for the definitive assignment of complex structures by revealing through-bond and through-space correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). chemscene.com For this compound, a COSY spectrum would show a cross-peak between the aromatic protons H5 and H7, confirming their neighborly relationship on the benzene ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). chemscene.com It would be used to definitively assign the signals for the C5-H5 and C7-H7 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. chemscene.com This is a powerful tool for piecing together the molecular skeleton. Key expected correlations would include:

The aldehyde proton (CHO) correlating to the C3 carbon.

H5 correlating to C3a, C4, and C7.

H7 correlating to C5, C6, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is crucial for determining stereochemistry and conformation. For a planar molecule like this indazole, NOESY can help confirm assignments by showing correlations between adjacent protons, such as H5 and the N-H proton, depending on the tautomeric form and conformation.

Vibrational Spectroscopy

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. sigmaaldrich.com It is an excellent method for identifying the presence of specific functional groups. The expected characteristic IR absorption bands for this compound would allow for its rapid functional group characterization.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) researchgate.net Intensity
N-H (Indazole)Stretching3500 - 3100Medium, Broad
C-H (Aromatic)Stretching3100 - 3000Medium
C=O (Aldehyde)Stretching1710 - 1685Strong
C=C / C=N (Ring)Stretching1620 - 1450Medium-Strong
NO₂ (Nitro)Asymmetric Stretching1550 - 1475Strong
NO₂ (Nitro)Symmetric Stretching1360 - 1290Strong
C-NStretching1350 - 1200Medium
C-BrStretching700 - 500Medium-Strong

The presence of strong bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions would be definitive evidence for the nitro group. researchgate.net A strong absorption around 1700 cm⁻¹ would confirm the aldehyde carbonyl group.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light, and the resulting spectrum provides information about vibrational modes. mdpi.com FT-Raman spectroscopy, which uses a near-infrared laser, is particularly effective at reducing fluorescence interference that can obscure spectra of aromatic compounds. mdpi.com

While IR spectroscopy is most sensitive to polar bonds (like C=O), Raman is highly sensitive to non-polar, symmetric vibrations. For this compound, key expected Raman-active modes would include:

Symmetric NO₂ Stretch: The symmetric stretching vibration of the nitro group (around 1360-1290 cm⁻¹) is often a very strong and easily identifiable band in the Raman spectrum.

Aromatic Ring Vibrations: The "breathing" modes of the indazole ring system, which involve the symmetric expansion and contraction of the rings, typically give rise to strong Raman signals.

C-Br Stretch: The carbon-bromine stretching vibration is also expected to be Raman-active.

Together, IR and Raman spectra provide a comprehensive vibrational profile of the molecule, allowing for confident identification of its functional groups and confirmation of its core structure.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and formula of a compound. For indazole derivatives, soft ionization techniques are commonly employed to minimize fragmentation and preserve the molecular ion.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of a molecule with high accuracy, which allows for the confident assignment of its elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For related indazole carboxaldehyde derivatives, HRMS has been successfully performed using an orthogonal acceleration time-of-flight (oa-TOF) mass spectrometer. nih.govrsc.org This method provides evidence for the correct structure with high accuracy. researchgate.net

While specific experimental data for this compound is not available, predicted data for the closely related 6-nitro-1H-indazole-3-carbaldehyde highlights the expected adducts that would be observed. The presence of a bromine atom in the target compound would result in a characteristic isotopic pattern and a corresponding mass shift.

Table 1: Predicted Mass Spectrometry Adducts for 6-nitro-1H-indazole-3-carbaldehyde Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu

Adductm/z (mass to charge ratio)Predicted CCS (Ų)
[M+H]⁺192.04038134.0
[M+Na]⁺214.02232144.2
[M-H]⁻190.02582135.9
[M+NH₄]⁺209.06692152.4
[M+K]⁺229.99626136.8

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, and often thermally fragile, molecules like indazole derivatives. The process involves creating a fine spray of a sample solution in a strong electric field, which generates gaseous ions with minimal fragmentation. ESI can be operated in both positive (ESI+) and negative (ESI-) modes. nih.govrsc.org In negative mode (ESI-), deprotonation often occurs, leading to the observation of the [M-H]⁻ ion, which is particularly useful for acidic compounds like 1H-indazoles. nih.gov Mass spectrometry is frequently employed to confirm the mass-to-charge ratio (m/z) values of synthesized indazole intermediates and final products. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of the molecule.

The crystal packing of indazole derivatives is often governed by a network of intermolecular interactions. In the crystal structure of a related derivative, 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, the indazole fused-ring system is nearly planar. nih.gov The nitro group substituent is nearly coplanar with this fused ring, exhibiting a dihedral angle of 4.5 (2)°. nih.gov In this structure, adjacent molecules are linked by weak acetylene–nitro C—H⋯O hydrogen bonds, which generate a helical chain running along the b-axis. nih.gov

Similarly, in the crystal structure of 1-Allyl-6-nitro-1H-indazole, the fused-ring system is essentially planar and makes a dihedral angle of 11.34 (6)° with the nitro group. researchgate.net The crystal packing is stabilized by non-classical C—H⋯O hydrogen bonds, where each molecule and its symmetry equivalent are linked, resulting in an extended tape motif. researchgate.net These examples demonstrate the significant role that hydrogen bonding involving the nitro group plays in directing the supramolecular architecture of substituted nitroindazoles.

Detailed crystallographic data provides a fingerprint of the compound in its solid state. While the crystal structure for this compound itself is not publicly available, the data for the derivative 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole serves as an illustrative example of the type of structural information obtained from an X-ray diffraction experiment. The analysis reveals the unit cell dimensions, crystal system, and space group, which collectively describe the repeating arrangement of molecules in the crystal. nih.gov

Table 2: Crystallographic Data for 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole nih.gov

ParameterValue
Chemical FormulaC₁₀H₆BrN₃O₂
Formula Weight (Mᵣ)280.09
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.6573 (3)
b (Å)4.1650 (1)
c (Å)17.4566 (3)
β (°)102.659 (1)
Volume (V) (ų)1039.78 (4)
Z (molecules per unit cell)4
RadiationMo Kα
Temperature (K)295

Computational and Theoretical Investigations of 6 Bromo 4 Nitro 1h Indazole 3 Carbaldehyde

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern chemical research. researchgate.netresearchgate.net DFT has become a popular approach due to its balance of accuracy and computational cost, making it suitable for studying complex heterocyclic systems like substituted indazoles. nih.gov These methods are used to solve the Schrödinger equation approximately, providing detailed information about molecular energy, electron distribution, and other properties. researchgate.net For indazole derivatives, calculations are often performed using basis sets like 6-311G** or 6-311++G(d,p) to ensure reliable results. researchgate.netnih.gov

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum potential energy.

Conformational analysis would further investigate the rotational barriers and different spatial arrangements (conformers), particularly concerning the orientation of the carbaldehyde (-CHO) and nitro (-NO₂) groups relative to the indazole ring. The planarity of the fused ring system is a key feature, though slight deviations can occur due to steric interactions between the bulky substituents at positions 3, 4, and 6. The aldehyde group's orientation (either pointing towards or away from the N2 nitrogen) would be a primary focus of such an analysis.

ParameterBond/AnglePredicted Value
Bond Lengths C3-C(aldehyde)~1.48 Å
C4-N(nitro)~1.47 Å
C6-Br~1.89 Å
N1-N2~1.36 Å
C7a-N1~1.39 Å
Bond Angles N2-N1-C7a~108°
C3a-C4-N(nitro)~121°
C5-C6-Br~120°
N2-C3-C(aldehyde)~124°

Electronic structure analysis provides insight into the reactivity and properties of a molecule. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.govnumberanalytics.com

For this compound, the presence of three strong electron-withdrawing groups (bromo, nitro, and carbaldehyde) is expected to significantly lower the energy of both the HOMO and LUMO. This would result in a molecule with strong electrophilic character, making it susceptible to nucleophilic attack. The LUMO is likely distributed over the pyrazole (B372694) ring and the nitro and carbaldehyde substituents, indicating these are the primary sites for accepting electrons.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this molecule, negative potential (red/yellow) would be concentrated around the electronegative oxygen atoms of the nitro and aldehyde groups and the nitrogen atoms, highlighting these as regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the N-H proton, making it the primary site for deprotonation.

Table 2: Predicted Frontier Molecular Orbital Properties Note: This table contains representative values to illustrate the expected electronic properties based on principles from computational studies of similar nitroaromatic compounds.

PropertyDescriptionPredicted Value / Characteristic
HOMO Energy Highest Occupied Molecular Orbital; relates to electron-donating ability.Low (e.g., < -7.0 eV)
LUMO Energy Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Very Low (e.g., < -3.0 eV)
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity.Relatively small, suggesting high reactivity.
Electron Density Distribution of electrons across the molecule.Localized on the indazole ring system.

Indazole and its derivatives exhibit annular tautomerism, existing as two primary forms: the 1H-indazole and the 2H-indazole. nih.govresearchgate.net Computational studies consistently demonstrate that for the parent indazole and most substituted derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer due to its benzenoid (aromatic) character, whereas the 2H-form has a less stable quinonoid structure. nih.govnih.govresearchgate.net

For this compound, quantum chemical calculations would be used to compute the relative energies of the 1H and 2H tautomers. It is overwhelmingly likely that these calculations would confirm the 1H-tautomer as the more stable isomer. The energy difference between the two forms can be calculated to predict their equilibrium population ratio. beilstein-journals.org

Table 3: Calculated Relative Stability of Indazole Tautomers Note: The energy difference is a typical value reported for substituted indazoles in computational studies. nih.govresearchgate.net

TautomerStructure DescriptionRelative Energy (kcal/mol)Predicted Stability
1H-Tautomer Proton on N10.0 (Reference)More Stable
2H-Tautomer Proton on N2+3 to +5Less Stable

Theoretical calculations are invaluable for elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves identifying reactants, products, intermediates, and, crucially, transition states. One key transformation relevant to this molecule is its synthesis, for instance, via the nitrosation of a corresponding indole (B1671886). nih.govrsc.org Computational analysis could model this multi-step process, which involves nitrosation, hydration, ring-opening, and subsequent ring-closure to form the indazole ring. nih.gov

Transition state analysis would calculate the activation energy for each step, providing insights into the reaction kinetics and identifying the rate-determining step. For reactions involving the aldehyde group of this compound, such as condensation or oxidation, transition state calculations could predict the most likely reaction pathways and product distributions. researchgate.net

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic data, which is essential for structural characterization and for validating experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method at the DFT level, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govacs.org Studies on other nitro-substituted indazoles have shown an excellent correlation between GIAO-calculated and experimental NMR data. nih.gov

For this compound, calculations would predict the chemical shifts for each hydrogen and carbon atom. The predicted shifts would be influenced by the strong anisotropic and electronic effects of the bromo, nitro, and carbaldehyde substituents. For example, the aldehyde proton (-CHO) would be predicted at a significantly downfield shift (around 10 ppm), while the aromatic protons H5 and H7 would show distinct shifts due to the influence of the adjacent electron-withdrawing groups. Similarly, the ¹³C spectrum would show a characteristic downfield signal for the carbonyl carbon.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Note: These values are hypothetical predictions based on established substituent effects and data from similar indazole structures. nih.govrsc.org The solvent is assumed to be DMSO-d₆.

AtomPredicted ¹H Shift (ppm)AtomPredicted ¹³C Shift (ppm)
NH ~14.5C 3~145.0
H 5~8.40C 3a~125.0
H 7~8.10C 4~140.0 (Nitro-bearing)
-CH O~10.20C 5~124.0
C 6~118.0 (Bromo-bearing)
C 7~115.0
C 7a~142.0
-C HO~187.0

Following a comprehensive search of scientific literature and databases, detailed computational and theoretical studies specifically focusing on this compound, as required by the provided outline, could not be located. While computational methods such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Mulliken population analysis are widely used to study molecular properties, and non-covalent interactions are critical in understanding crystal structures, published research applying these specific analyses to this compound is not available.

General computational studies have been conducted on other substituted indazole derivatives. nih.govnih.govdergipark.org.trresearchgate.net These studies investigate properties like electronic structure, reactivity, and potential applications as corrosion inhibitors or therapeutic agents. nih.govdergipark.org.tr Methodologies such as DFT are employed to calculate parameters like HOMO-LUMO energy gaps, and NBO or Mulliken analyses are used to understand charge distribution and electronic interactions within those specific molecules. nih.govresearchgate.net

Similarly, the analysis of intermolecular and non-covalent interactions, including hydrogen bonding and π-π stacking, is a common practice in crystallographic and theoretical studies to understand the packing of molecules in the solid state. nih.govumich.edunih.gov These interactions are crucial in determining the physical properties and stability of crystalline materials. However, a specific analysis of these interactions for this compound, complete with data on bond lengths, angles, and interaction energies, is not present in the available literature.

Simulated vibrational spectra (IR and Raman) are also standard outputs of quantum chemical calculations, providing theoretical frequencies that can be compared with experimental data to confirm molecular structures. nih.govresearchgate.net Despite the existence of these computational tools, their specific application to generate the vibrational spectra of this compound has not been documented in accessible research.

Applications in Advanced Organic Synthesis and Materials Science

A Versatile Intermediate for Complex Synthesis

The strategic positioning of multiple functional groups on the indazole ring of 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde makes it a valuable starting material for a variety of chemical transformations. This versatility allows for the systematic construction of more elaborate molecules with tailored properties.

Gateway to Polyfunctionalized Indazole Derivatives

Indazole-3-carbaldehydes are well-established as crucial intermediates for accessing a wide array of polyfunctionalized 3-substituted indazoles. The aldehyde group is particularly amenable to a range of chemical reactions, serving as a linchpin for introducing molecular diversity.

The aldehyde functionality can be readily converted into other functional groups or used in carbon-carbon bond-forming reactions. For instance, it can undergo condensation reactions to form alkenes, or it can be oxidized to a carboxylic acid or reduced to an alcohol. These transformations open up pathways to a multitude of indazole derivatives with varied electronic and steric properties, which is particularly relevant in the field of medicinal chemistry where indazole derivatives are being actively investigated as kinase inhibitors.

Future Research Directions and Unaddressed Challenges

Development of Greener and More Efficient Synthetic Pathways

The multi-step synthesis of highly substituted indazoles often involves harsh reagents, stoichiometric oxidants or reductants, and significant solvent waste. A primary challenge is the development of more sustainable and efficient synthetic routes to 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde.

Future research should focus on:

Catalytic C-H Functionalization: Moving away from classical multi-step syntheses, direct C-H functionalization strategies offer a more atom-economical approach. researchgate.netrsc.org Research into palladium, rhodium, or copper-catalyzed C-H nitration and formylation on a pre-brominated indazole core could significantly shorten the synthetic sequence. nih.gov

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters (temperature, pressure, mixing), which is particularly crucial for potentially hazardous nitration reactions. This technology can enhance safety, improve yield and purity, and facilitate easier scale-up.

Eco-Friendly Solvents and Catalysts: Exploration of benign solvent systems, such as ionic liquids or deep eutectic solvents, could replace traditional volatile organic compounds. Furthermore, the development of recyclable heterogeneous catalysts or biocatalysts for key transformation steps aligns with the principles of green chemistry. samipubco.com

Synthetic Strategy Key Advantages Research Focus
Catalytic C-H FunctionalizationHigh atom economy, reduced stepsDeveloping selective catalysts for direct nitration and formylation. researchgate.netrsc.org
Flow ChemistryEnhanced safety, scalability, process controlOptimizing reaction conditions for nitration in continuous flow reactors.
Greener Solvents/CatalystsReduced environmental impact, recyclabilityScreening biodegradable solvents and developing reusable catalysts. samipubco.com
One-Pot ProceduresIncreased efficiency, less wasteDesigning cascade reactions for streamlined synthesis. organic-chemistry.org

Exploration of Novel Derivatization and Functionalization Reactions

The three distinct functional groups on the this compound scaffold offer numerous opportunities for chemical modification. While standard transformations are predictable, future research should explore more innovative derivatization pathways.

The Carbaldehyde Group: Beyond standard reductive aminations and Wittig reactions, the aldehyde can be used in multicomponent reactions (e.g., Ugi or Passerini reactions) to rapidly build molecular complexity. Its conversion into other heterocyclic systems (e.g., pyrimidines, oxazoles, or imidazoles) through condensation reactions remains a fruitful area for generating novel fused-ring systems.

The Bromine Atom: This site is ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, alkyl, or amino substituents. chim.it Exploring less common coupling partners and novel catalytic systems that are tolerant of the nitro and aldehyde groups is a key challenge.

The Nitro Group: The strong electron-withdrawing nature of the nitro group influences the reactivity of the entire molecule. Its selective reduction to an amino group would provide a crucial handle for amide bond formation, diazotization, or the construction of new heterocyclic rings, dramatically expanding the accessible chemical space. nih.gov

The Indazole Core: Direct C-H functionalization at other positions on the indazole ring (e.g., C-5 or C-7), though challenging due to the existing substituents, could lead to highly decorated and structurally unique molecules. researchgate.netrsc.org

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The structural and electronic properties of this compound are complex, involving potential tautomerism and conformational dynamics. Standard spectroscopic methods may not fully capture these features.

A significant challenge lies in understanding the dynamic behavior of this molecule in different environments. Future research would benefit from:

Solid-State NMR (ssNMR): Techniques like 13C and 15N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can provide unambiguous structural information in the solid state. cdnsciencepub.commdpi.com This is particularly valuable for studying the predominant tautomeric form (1H vs. 2H) without the influence of solvent, which can be critical for understanding crystal packing and solid-state properties. researchgate.net

Multidimensional Solution NMR: Advanced 2D NMR techniques (e.g., HMBC, HSQC, NOESY) are essential for unambiguous assignment of all proton and carbon signals. ipb.pt Variable temperature (VT) NMR studies can provide insights into rotational barriers (e.g., around the C3-aldehyde bond) and the kinetics of any dynamic exchange processes, such as proton tautomerism. numberanalytics.com

Time-Resolved Spectroscopy: For potential applications in materials science, understanding the excited-state dynamics is crucial. Techniques like ultrafast UV-Vis transient absorption spectroscopy can probe the lifetimes and decay pathways of excited states, providing information relevant for applications in photochemistry or organic electronics. numberanalytics.com

Integration of Machine Learning and AI in Synthetic Design and Property Prediction

The vast chemical space that can be generated from the this compound scaffold makes traditional, intuition-based exploration inefficient. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to navigate this complexity.

Future progress will be accelerated by:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and unconventional synthetic routes to the core scaffold and its derivatives. arxiv.orgmit.edunih.gov By training on vast reaction databases, these algorithms can identify disconnections that may not be obvious to human chemists, potentially leading to more efficient and innovative syntheses. nih.govchemrxiv.org

Property Prediction: ML models can be trained to predict key physicochemical properties (e.g., solubility, logP) and biological activities (e.g., kinase inhibition, antimicrobial activity) for virtual libraries of derivatives. nih.gov This allows for the in silico screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and testing.

Reaction Optimization: AI algorithms can be coupled with automated reaction platforms to rapidly optimize reaction conditions (e.g., catalyst, solvent, temperature), accelerating the development of robust and high-yielding synthetic protocols.

AI/ML Application Objective Potential Impact
Retrosynthesis PlanningTo design novel and efficient synthetic pathways. mit.eduDiscovery of unconventional and more economical routes.
Virtual ScreeningTo predict biological activity and properties of derivatives.Prioritization of high-potential compounds for synthesis, saving resources.
Reaction OptimizationTo rapidly identify the best conditions for a chemical reaction.Faster development of high-yield, robust synthetic methods.

Expansion of Applications in Emerging Interdisciplinary Fields

While indazole derivatives are well-established in medicinal chemistry, the unique electronic and structural features of this compound and its derivatives suggest potential applications in other fields.

Unaddressed opportunities include:

Materials Science: The extended π-system and the presence of electron-withdrawing (nitro) and donating (after reduction) groups make this scaffold a candidate for creating organic electronic materials. msesupplies.com Derivatives could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as chemical sensors where binding events modulate their electronic or photophysical properties.

Chemical Biology: The scaffold can be functionalized with fluorescent tags or reactive probes to create tools for studying biological systems. For example, derivatives could be designed as selective inhibitors of specific enzymes, with the aldehyde group used for covalent labeling of the target protein.

Luminescent Materials: Certain heterocyclic compounds exhibit interesting fluorescence properties. encyclopedia.pub Research into the photophysical properties of novel derivatives, particularly those synthesized through cross-coupling reactions that extend the conjugation, could lead to the discovery of new fluorophores for imaging or sensing applications.

By addressing these challenges and exploring these future directions, the scientific community can unlock the full potential of this compound as a versatile platform for innovation across multiple scientific disciplines.

Q & A

[Basic] What synthetic methodologies are typically employed for preparing 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde, and what key reaction parameters require optimization?

The synthesis often involves sequential functionalization of the indazole core. For example:

  • Bromination : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to introduce the bromo group at position 6 .
  • Nitration : Employ a mixture of nitric acid and sulfuric acid at controlled temperatures (0–10°C) to nitrate position 4, avoiding over-oxidation .
  • Formylation : Introduce the carbaldehyde group via Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and DMF under reflux .
    Optimization : Monitor reaction progress via TLC, and adjust stoichiometry of nitrating agents to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically yields 70–85% .

[Basic] Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify substituent positions. The aldehyde proton appears as a singlet at ~10 ppm, while nitro and bromo groups deshield adjacent protons .
  • X-ray crystallography : Resolve molecular geometry and confirm regiochemistry. Use SHELXL for refinement, particularly to model heavy atoms (Br) and nitro group orientation .
  • IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and aldehyde (~2850–2720 cm⁻¹) functional groups .

[Advanced] How can researchers address discrepancies between theoretical (DFT) and experimental (X-ray) structural data for this compound?

  • Iterative refinement : Use SHELXL’s TWIN and HKLF5 commands to handle absorption errors from bromine .
  • Validation tools : Cross-check DFT-predicted bond lengths/angles with X-ray data. Adjust torsion angles for the nitro group if disorder is observed .
  • Residual analysis : Monitor R-factors (<0.05) and electron density maps to validate hydrogen bonding networks .

[Advanced] What strategies improve regioselectivity during nitro-functionalization of brominated indazole precursors?

  • Directing groups : Protect the carbaldehyde moiety with acetyl groups to prevent unwanted electrophilic substitution .
  • Low-temperature nitration : Conduct reactions at –10°C to favor para-nitration over meta-isomers .
  • Solvent effects : Use polar aprotic solvents (e.g., DCM) to stabilize transition states and enhance selectivity .

[Advanced] How does the electron-withdrawing nitro group influence the carbaldehyde’s reactivity in nucleophilic additions?

  • Activation : The nitro group increases the electrophilicity of the aldehyde, accelerating nucleophilic attacks (e.g., hydrazine or amine additions) .
  • Steric effects : The nitro group’s ortho position may hinder bulkier nucleophiles, favoring smaller reagents like hydroxylamine .
  • Byproduct mitigation : Monitor pH to prevent nitro group reduction during reactions .

[Advanced] What crystallographic challenges arise from heavy atoms (Br, NO₂) in this compound, and how are they mitigated?

  • Absorption corrections : Apply multi-scan methods (SADABS) in SHELXL to correct for Br’s strong X-ray absorption .
  • Disorder modeling : Split nitro group positions if thermal motion exceeds 0.05 Ų. Use ISOR and DELU restraints to stabilize refinement .
  • Hydrogen placement : Fix aldehyde hydrogen positions using HFIX commands to avoid over-parameterization .

[Advanced] How can the nitro group be leveraged in pharmacological studies using this compound?

  • Prodrug design : Utilize nitro reductase enzymes to selectively reduce the nitro group in hypoxic tumor environments, releasing active metabolites .
  • Antimicrobial activity : Screen against gram-negative bacteria, where nitro groups enhance membrane penetration .
  • SAR studies : Compare with 6-chloro-4-nitro analogs to assess halogen effects on target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.